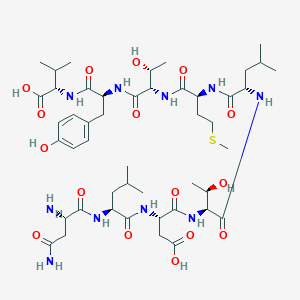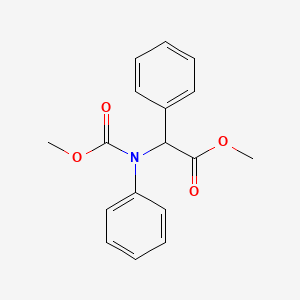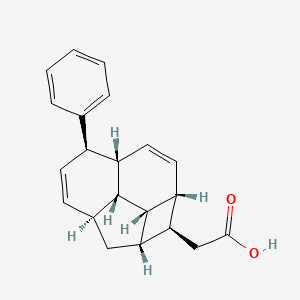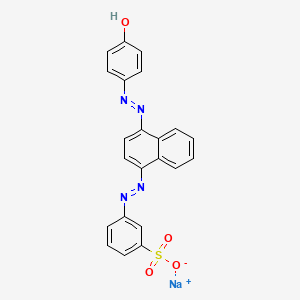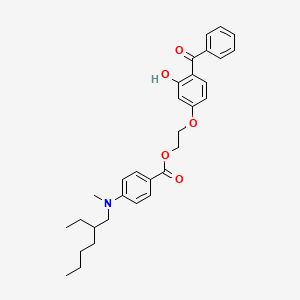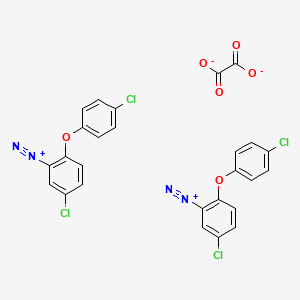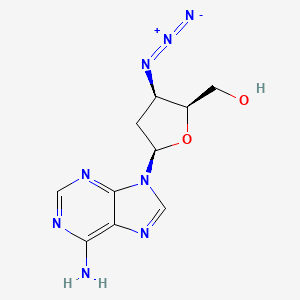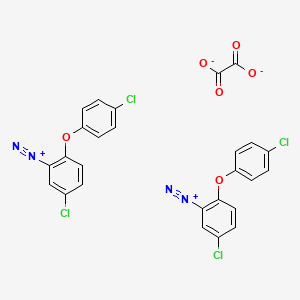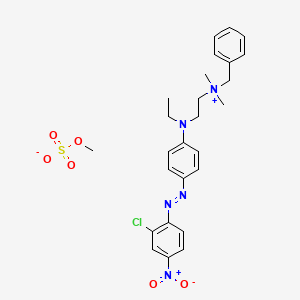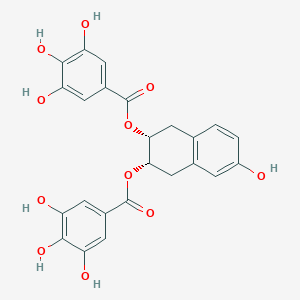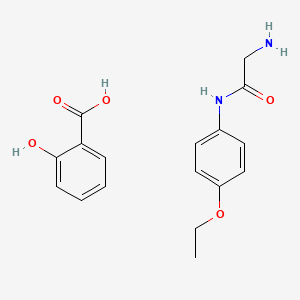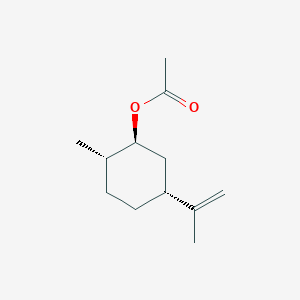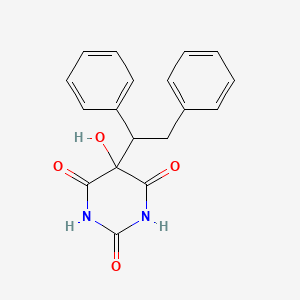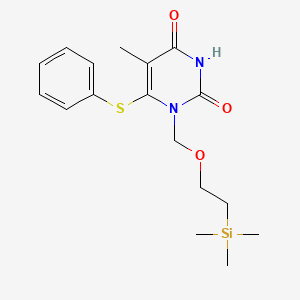
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a trimethylsilyl group and a phenylthio group. These modifications impart distinct chemical properties to the compound, making it a valuable tool in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of functional groups, selective silylation, and the introduction of the phenylthio group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.
Analyse Des Réactions Chimiques
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thymine base.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying nucleic acid interactions and modifications. In medicine, it has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Additionally, its unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the phenylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or nucleic acids, disrupting cellular processes and exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other similar compounds, such as 1-(2-(TrimethylSilyl)ethoxy)methyl-1H-pyrazole and 1-Phenyl-2-(trimethylsilyl)acetylene . These compounds share structural similarities, including the presence of trimethylsilyl and phenyl groups. the thymine base in this compound imparts unique properties, such as its ability to interact with nucleic acids. This distinguishes it from other compounds and highlights its potential in nucleic acid research and drug development.
Propriétés
Numéro CAS |
144410-24-2 |
|---|---|
Formule moléculaire |
C17H24N2O3SSi |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
5-methyl-6-phenylsulfanyl-1-(2-trimethylsilylethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H24N2O3SSi/c1-13-15(20)18-17(21)19(12-22-10-11-24(2,3)4)16(13)23-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3,(H,18,20,21) |
Clé InChI |
XHCKCIDCEXXYHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCC[Si](C)(C)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


